molecular formula C83H130N24O27 B591192 Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser CAS No. 133474-20-1

Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser

Cat. No.: B591192
CAS No.: 133474-20-1
M. Wt: 1896.094
InChI Key: YKGIWGNGPGPNAI-YTGOFYROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser” is a peptide composed of 18 amino acids. Each amino acid in this sequence contributes to the overall structure and function of the peptide. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The synthesis begins with the attachment of the C-terminal amino acid (serine) to a solid resin.

      Step 2: Sequential addition of protected amino acids (e.g., Fmoc-protected amino acids) is carried out. Each cycle involves deprotection of the amino group, coupling of the next amino acid, and washing steps.

      Step 3: After the complete sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the free peptide.

  • Liquid-Phase Peptide Synthesis (LPPS)

      Step 1: The synthesis starts with the coupling of the C-terminal amino acid to a soluble support.

      Step 2: Sequential addition of amino acids is performed in solution, with intermediate purification steps.

      Step 3: The final peptide is obtained after cleavage from the support and deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, performic acid.

      Conditions: Mild to moderate temperatures, aqueous or organic solvents.

      Products: Oxidized forms of amino acids, such as sulfoxides or sulfonic acids from methionine residues.

  • Reduction

      Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

      Conditions: Mild temperatures, aqueous buffers.

      Products: Reduced forms of disulfide bonds, yielding free thiol groups.

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols).

      Conditions: Aqueous or organic solvents, room temperature to moderate heat.

      Products: Substituted amino acid derivatives.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Deprotection Reagents: Piperidine (for Fmoc removal), trifluoroacetic acid (for Boc removal).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model peptide in the development of new synthetic methodologies.

    Catalysis: Studied for its potential as a catalyst in various chemical reactions.

Biology

    Protein-Protein Interactions: Investigated for its role in modulating interactions between proteins.

    Enzyme Inhibition: Evaluated as a potential inhibitor of specific enzymes.

Medicine

    Therapeutics: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.

Industry

    Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.

    Pharmaceuticals: Incorporated into drug formulations for targeted delivery and controlled release.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    Val-asp-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser: Similar sequence with aspartic acid instead of asparagine.

    Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ala: Similar sequence with alanine instead of serine at the C-terminus.

Uniqueness

    Sequence Specificity: The unique sequence of this peptide confers specific biological activities that may not be present in similar peptides.

    Functional Groups: The presence of specific amino acids, such as histidine and arginine, can influence the peptide’s reactivity and binding properties.

This detailed overview provides a comprehensive understanding of the peptide “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H130N24O27/c1-39(2)28-49(67(118)90-34-61(115)94-54(36-109)79(130)105-25-11-15-56(105)76(127)100-53(35-108)73(124)95-47(14-10-24-89-83(86)87)69(120)101-55(37-110)82(133)134)93-60(114)33-91-68(119)50(29-44-18-20-46(112)21-19-44)98-75(126)58-17-12-26-106(58)80(131)65(42(7)8)103-78(129)64(41(5)6)102-71(122)51(30-45-32-88-38-92-45)97-70(121)48(22-23-62(116)117)96-74(125)57-16-13-27-107(57)81(132)66(43(9)111)104-72(123)52(31-59(84)113)99-77(128)63(85)40(3)4/h18-21,32,38-43,47-58,63-66,108-112H,10-17,22-31,33-37,85H2,1-9H3,(H2,84,113)(H,88,92)(H,90,118)(H,91,119)(H,93,114)(H,94,115)(H,95,124)(H,96,125)(H,97,121)(H,98,126)(H,99,128)(H,100,127)(H,101,120)(H,102,122)(H,103,129)(H,104,123)(H,116,117)(H,133,134)(H4,86,87,89)/t43-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,63+,64+,65+,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGIWGNGPGPNAI-YTGOFYROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H130N24O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745528
Record name L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133474-20-1
Record name L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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